(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
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Overview
Description
(Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole core, an isoxazole moiety, and an allyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Benzo[d]thiazole Core: This can be achieved by cyclization reactions involving ortho-aminothiophenol and an appropriate aldehyde or ketone.
Introduction of the Allyl Group: The allyl group can be introduced via allylation reactions, often using allyl halides in the presence of a base.
Attachment of the Isoxazole Moiety: The isoxazole ring can be synthesized through cycloaddition reactions involving nitrile oxides and alkenes or alkynes.
Final Coupling: The final step involves coupling the benzo[d]thiazole and isoxazole intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzo[d]thiazole or isoxazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group might yield an epoxide, while reduction of the carbonyl group could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties due to its structural features.
Medicine
In medicinal chemistry, the compound could be explored for drug development, particularly for its potential to interact with biological targets such as enzymes or receptors.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interacting with bacterial enzymes or disrupting cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their biological activity.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole, which are used in various chemical and pharmaceutical applications.
Uniqueness
What sets (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide apart is its combination of structural motifs, which may confer unique reactivity and biological activity not seen in simpler analogs. This makes it a valuable compound for further research and development in multiple fields.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[2-oxo-2-[(3-prop-2-enyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-3-8-22-13-6-4-5-7-14(13)27-18(22)20-17(24)11-26-10-16(23)19-15-9-12(2)25-21-15/h3-7,9H,1,8,10-11H2,2H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWDKBKSRRZIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=CC=CC=C3S2)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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